N-(3-Amino-4-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3-Amino-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C7H10N2O3S It is a sulfonamide derivative, characterized by the presence of an amino group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with methanesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing 3-amino-4-hydroxybenzenesulfonamide with formaldehyde in a suitable solvent.
Reaction Conditions: Maintaining the reaction mixture at a specific temperature and pH to ensure optimal yield.
Purification: Isolating the product through filtration, crystallization, or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the sulfonamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-hydroxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Hydroxyphenyl)methanesulfonamide
- N-(4-Hydroxyphenyl)methanesulfonamide
- N-(3-Amino-4-methylphenyl)methanesulfonamide
Uniqueness
N-(3-Amino-4-hydroxyphenyl)methanesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
91151-84-7 |
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Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-(3-amino-4-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3 |
InChI Key |
NKTJHWQSYOZAKK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
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